Orthosilicic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Plant Growth and Stress Tolerance

Silicon is an essential element for many plants, and orthosilicic acid is considered the primary form that plants can absorb from the soil . Studies have shown that foliar application (spraying leaves) of stabilized orthosilicic acid can improve plant growth and resilience. This includes:

- Alleviation of abiotic stress: Research suggests that orthosilicic acid can help plants cope with environmental challenges like drought, heavy metal toxicity, and salinity .

- Enhanced disease resistance: Studies indicate that orthosilicic acid application might reduce fungal infections and other plant diseases . This opens doors for exploring it as a potential alternative or supplement to existing fungicides.

Bone and Connective Tissue Health

Silicon plays a role in bone health and the formation of connective tissues . Research suggests that orthosilicic acid might contribute to:

- Bone mineral density: Studies on animals supplemented with orthosilicic acid have shown increased bone mineral density .

- Collagen synthesis: Orthosilicic acid might stimulate the production of collagen, a key protein for bone and connective tissue health .

Important to Note

While these findings are promising, more research is needed to fully understand the effects of orthosilicic acid on human bone health.

Skin, Hair, and Nail Health

Silicon is a component of skin, hair, and nails . Studies are investigating the potential benefits of orthosilicic acid supplementation for:

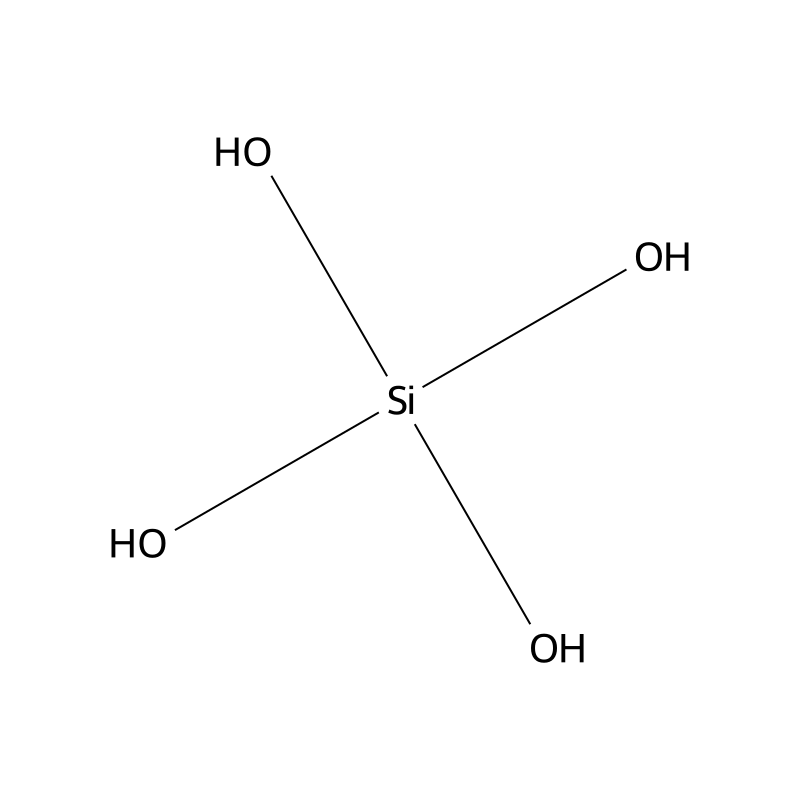

Orthosilicic acid is an inorganic compound with the chemical formula Si(OH)₄. It is considered a fundamental species in the realm of silica and silicates, serving as a precursor to various silicic acids. Orthosilicic acid is typically found in dilute aqueous solutions and plays a significant role in both biological systems and industrial applications. Its structure features a tetrahedral silicon atom bonded to four hydroxyl groups, making it a key player in the biogeochemical cycling of silicon, particularly in aquatic environments where it is often referred to as dissolved silicic acid .

- Condensation Reactions: In concentrated solutions, orthosilicic acid can polymerize to form higher-order silicic acids, such as disilicic acid (pyrosilicic acid) and oligomers. For example:

- Dissociation: As a weak acid, orthosilicic acid can dissociate in solution, forming silicate ions:

- Hydration and Hydrolysis: Orthosilicic acid can be generated from the hydrolysis of silicate esters or silicon tetrachloride, which leads to its formation in aqueous solutions:

These reactions are pivotal for understanding the behavior of silicon in both natural and synthetic environments .

Orthosilicic acid plays a crucial role in biological systems, particularly in plant physiology. It is believed to be the form of silicon that plants uptake from the soil. Research indicates that orthosilicic acid contributes to various beneficial effects:

- Stress Alleviation: Foliar applications of orthosilicic acid have shown potential in mitigating abiotic stressors such as drought and heavy metal toxicity, thus enhancing plant growth and yield.

- Disease Resistance: Studies suggest that orthosilicic acid can reduce fungal infections in plants, possibly by activating plant defense mechanisms or precipitating silica within plant tissues .

Research into the interactions of orthosilicic acid with other compounds has revealed its complex behavior:

- Complex Formation: Orthosilicic acid readily forms complexes with other ions, such as molybdate ions, leading to the formation of colored silicomolybdate complexes. This property is utilized for titrating silicon content in solutions.

- Biological Interactions: Studies show that orthosilicic acid interacts with biomolecules during its uptake by plants, influencing its effectiveness as a growth enhancer and stress mitigator .

Orthosilicic acid shares similarities with several other silicic acids but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Metasilicic Acid | H₂SiO₃ | Less stable; often forms oligomers quickly |

| Disilicic Acid | H₂Si₂O₅ | Forms through condensation of two orthosilicic acids |

| Pyrosilicic Acid | H₆Si₂O₇ | Higher-order polymer; more complex structure |

| Silica Gel | SiO₂·nH₂O | Non-hydrated form; used extensively as an absorbent |

Orthosilicic acid is unique due to its stability at low concentrations and its role as an essential nutrient for plants, setting it apart from other silicic acids which may not exhibit such properties .